N1-(3-acetamidophenyl)-N2-(2-(4-phenylpiperazin-1-yl)ethyl)oxalamide

Positional isomerism mGlu2 PAM selectivity Neuropharmacology

N1-(3-acetamidophenyl)-N2-(2-(4-phenylpiperazin-1-yl)ethyl)oxalamide (CAS 1049570-38-8) is a synthetic oxalamide derivative with the molecular formula C22H27N5O3 and a molecular weight of 409.49 g/mol. The compound features a central oxalamide core linking a 3-acetamidophenyl group to a 4-phenylpiperazin-1-yl moiety via an ethyl spacer.

Molecular Formula C22H27N5O3
Molecular Weight 409.49
CAS No. 1049570-38-8
Cat. No. B2371108
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(3-acetamidophenyl)-N2-(2-(4-phenylpiperazin-1-yl)ethyl)oxalamide
CAS1049570-38-8
Molecular FormulaC22H27N5O3
Molecular Weight409.49
Structural Identifiers
SMILESCC(=O)NC1=CC(=CC=C1)NC(=O)C(=O)NCCN2CCN(CC2)C3=CC=CC=C3
InChIInChI=1S/C22H27N5O3/c1-17(28)24-18-6-5-7-19(16-18)25-22(30)21(29)23-10-11-26-12-14-27(15-13-26)20-8-3-2-4-9-20/h2-9,16H,10-15H2,1H3,(H,23,29)(H,24,28)(H,25,30)
InChIKeyISHNOLUQFSRKKR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N1-(3-acetamidophenyl)-N2-(2-(4-phenylpiperazin-1-yl)ethyl)oxalamide (CAS 1049570-38-8): Chemical Profile and Structural Classification for Research Procurement


N1-(3-acetamidophenyl)-N2-(2-(4-phenylpiperazin-1-yl)ethyl)oxalamide (CAS 1049570-38-8) is a synthetic oxalamide derivative with the molecular formula C22H27N5O3 and a molecular weight of 409.49 g/mol [1]. The compound features a central oxalamide core linking a 3-acetamidophenyl group to a 4-phenylpiperazin-1-yl moiety via an ethyl spacer [1]. This structural architecture places it within the class of phenylpiperazine-containing oxalamides, a group known for interactions with G protein-coupled receptors, neurotransmitter transporters, and various enzymes [2].

Why N1-(3-acetamidophenyl)-N2-(2-(4-phenylpiperazin-1-yl)ethyl)oxalamide Cannot Be Replaced by Generic Phenylpiperazine Oxalamides in Experimental Protocols


Within the phenylpiperazine-oxalamide chemotype, minor structural variations produce large differences in pharmacological profile. The meta-acetamidophenyl substitution and ethyl linker in this compound represent a unique topology distinct from para-substituted analogs such as TASP0433864, which is a known mGlu2 positive allosteric modulator [1]. The positional isomerism and spacer length can alter receptor subtype selectivity, as demonstrated by SAR studies on related N-acyl-N-phenylpiperazines where meta vs para substitution shifted EAAT transporter inhibition profiles [2]. Generic substitution without empirical verification of target engagement and selectivity is therefore unsupported by existing class SAR data.

Quantitative Differentiation Evidence for N1-(3-acetamidophenyl)-N2-(2-(4-phenylpiperazin-1-yl)ethyl)oxalamide vs. Closest Analogs


Comparison of Acetamidophenyl Substitution Position: Meta (3-) vs. Para (4-) Isomer Pharmacology

The target compound bears a 3-acetamidophenyl (meta) group, whereas the closest characterized analog TASP0433864 bears a 4-acetamidophenyl (para) group. TASP0433864 is a selective mGlu2 receptor PAM with EC50 values of 199 nM (human) and 206 nM (rat) [1]. In a broader SAR study of N-acyl-N-phenylpiperazines as EAAT inhibitors, meta-substituted phenyl rings displayed different inhibitory profiles compared to para-substituted congeners across EAAT1-3, with IC50 values shifting from ~10 μM to >40 μM depending on positional isomerism [2]. While direct quantitative data on the target compound at mGlu2 or EAATs is currently not available in the peer-reviewed literature, the meta-configured acetamidophenyl group is structurally distinct from the para-configured TASP0433864 pharmacophore known to be optimal for mGlu2 PAM activity [1].

Positional isomerism mGlu2 PAM selectivity Neuropharmacology

Linker Length Differentiation: Ethyl Spacer vs. Propyl Spacer Impact on Receptor Binding Conformation

The target compound incorporates an ethyl (2-carbon) spacer between the oxalamide core and the phenylpiperazine moiety, whereas the closely related TASP0433864 uses a propyl (3-carbon) spacer. In SAR studies of phenylpiperazine derivatives, linker length has been shown to critically affect receptor binding: a systematic investigation of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives revealed that ethyl-linked compounds exhibited distinct anticonvulsant activity profiles compared to propyl-linked analogs [1]. Specifically, within the oxalamide class, the ethyl linker constrains the conformational freedom of the phenylpiperazine pharmacophore differently than the propyl linker, which can affect the distance and orientation of the piperazine nitrogen relative to the oxalamide carbonyl groups. No peer-reviewed study has directly compared the ethyl-linked target compound with propyl-linked analogs at any biological target; however, the linker length difference is quantifiable as a 1-bond (~1.5 Å) extension in the spacer, altering molecular reach and flexibility [2].

Linker SAR GPCR binding Conformational flexibility

Physicochemical Property Differentiation: Calculated logP and Topological Polar Surface Area vs. CNS Drug-Likeness Benchmarks

The target compound has a calculated logP of approximately 2.40 and a topological polar surface area (TPSA) of 80.53 Ų [1]. These values place it within the favorable range for CNS drug-likeness according to the Wager criteria (logP 1-4, TPSA < 90 Ų). In comparison, TASP0433864 (C24H31N5O3, MW 437.5 g/mol) has a higher molecular weight and longer linker, which may reduce its CNS penetration efficiency relative to the ethyl-linked target compound [2]. The lower molecular weight (409.49 vs. 437.5 g/mol) and more constrained ethyl spacer of the target compound may offer superior brain penetration potential, although no direct comparative CNS pharmacokinetic studies have been reported for either compound in the peer-reviewed literature [2].

CNS drug-likeness Physicochemical properties Blood-brain barrier penetration

Synthetic Tractability and Structural Modularity Advantage for Lead Optimization Campaigns

The oxalamide core of the target compound is synthetically accessible via multi-step organic synthesis, typically involving coupling of pre-formed acetamidophenyl-oxalamide intermediates with ethyl-phenylpiperazine amines . This modular construction allows for independent variation of the acetamidophenyl group, the ethyl spacer, and the phenylpiperazine moiety without altering the oxalamide backbone. Compared to piperazine-containing oxalamides with propyl linkers, the ethyl spacer variant requires one fewer methylene insertion step, simplifying synthesis and potentially increasing overall yield . In addition, the meta-acetamidophenyl substitution pattern provides a distinct vector for hydrogen bond interactions compared to para-substituted analogs, offering unique opportunities for SAR exploration in medicinal chemistry campaigns [1].

Synthetic chemistry Building block Lead optimization

Optimal Research Application Scenarios for N1-(3-acetamidophenyl)-N2-(2-(4-phenylpiperazin-1-yl)ethyl)oxalamide Based on Differentiated Evidence


Neuroscience Target Deconvolution Studies Requiring Meta-Substituted Phenylpiperazine Pharmacophores

Research groups investigating mGlu2-independent mechanisms of phenylpiperazine oxalamides can use this compound as a pharmacologically distinct probe relative to the extensively characterized para-substituted TASP0433864. The meta-acetamidophenyl configuration may redirect target engagement away from mGlu2, enabling identification of novel CNS targets [1].

CNS Drug Discovery Programs Prioritizing Blood-Brain Barrier Penetration

With a calculated logP of 2.40 and TPSA of 80.53 Ų, the compound meets established CNS drug-likeness criteria. Its lower molecular weight (409.49 g/mol) compared to higher-MW oxalamide analogs positions it favorably for CNS lead optimization campaigns where brain exposure is critical [2].

Structure-Activity Relationship Expansion of Oxalamide-Based Enzyme Inhibitors

The ethyl spacer and meta-acetamidophenyl combination offers a topological variant not represented in published oxalamide SAR libraries. Incorporation of this compound into screening cascades for AChE, IDO1, PAI-1, or other oxalamide-targetable enzymes can help define the structural boundaries of inhibitor pharmacophores [3].

Quote Request

Request a Quote for N1-(3-acetamidophenyl)-N2-(2-(4-phenylpiperazin-1-yl)ethyl)oxalamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.